2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

Catalog No.
S708701
CAS No.
66270-97-1
M.F
C17H15BrO3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)aceta...

CAS Number

66270-97-1

Product Name

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

IUPAC Name

phenacyl 2-[4-(bromomethyl)phenyl]acetate

Molecular Formula

C17H15BrO3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C17H15BrO3/c18-11-14-8-6-13(7-9-14)10-17(20)21-12-16(19)15-4-2-1-3-5-15/h1-9H,10-12H2

InChI Key

BUQPIKAEKYNDAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

Currently Available Information:

  • Scientific databases like PubChem () primarily focus on the compound's identity, structure, and basic properties.
  • Supplier websites often deal with the product's availability and specifications, not research applications ().

Potential Research Areas:

Based on the compound's structure, some potential research areas can be hypothesized:

  • Organic synthesis: The presence of a bromomethyl group suggests potential use as a building block in organic synthesis for creating more complex molecules.
  • Medicinal chemistry: The combination of a phenyl group, a carbonyl group, and an ester linkage could be of interest for researchers exploring new bioactive compounds. However, there's no evidence to confirm this specific application.

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, also known by its CAS number 66270-97-1, is a chemical compound with the molecular formula C17H15BrO3. This compound features a phenyl group and a bromomethyl substituent, contributing to its unique chemical properties. It is characterized by a ketone functional group and an ester linkage, which are significant in its reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to its constituent parts. Here are some general safety considerations:

  • Potential irritant: The compound might irritate skin and eyes upon contact [].
  • Suspected moderate toxicity: Organic compounds with similar structures can exhibit moderate toxicity. Always handle unknown compounds with appropriate personal protective equipment (PPE) [].
Typical of esters and ketones. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution, making it reactive towards nucleophiles.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The ketone functionality may be reduced to an alcohol under appropriate conditions using reducing agents like lithium aluminum hydride .

Several synthetic routes have been proposed for the preparation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate:

  • Esterification Reaction: Reacting 2-Oxo-2-phenylethanol with 4-bromomethylphenylacetic acid in the presence of a catalyst such as sulfuric acid.
  • Bromination Reaction: Starting from 2-Oxo-2-phenylethanol, bromination can be achieved using N-bromosuccinimide (NBS) to introduce the bromomethyl group.
  • Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies for functional groups to ensure selectivity during reactions .

The compound has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules, particularly in the development of amino acid derivatives and other biologically active compounds.
  • Material Science: Potential use in creating functional materials due to its unique chemical structure .

Research into the interaction of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate with various biological systems is limited but promising. Studies should focus on:

  • Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively this compound is taken up by cells can inform its potential therapeutic uses.
  • Toxicity Assessments: Evaluating any cytotoxic effects on human cell lines will be crucial for its development as a drug candidate .

Several compounds share structural similarities with 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Phenacyl 4-bromomethylphenylacetateC17H15BrO3Similar ester structure; used in organic synthesis.
BenzoylacetoneC10H10O2Contains a ketone; used in flavoring and fragrances.
4-Bromobenzyl acetateC10H11BrO2Brominated derivative; used in organic synthesis.

Uniqueness: The presence of both a ketone and a bromomethyl group makes 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate particularly unique among these compounds, enhancing its reactivity and potential biological activity .

The synthesis of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate relies fundamentally on efficient esterification methodologies that connect the phenacyl moiety with the brominated phenylacetic acid derivative [1] [2]. Classical Fischer esterification represents the most direct approach, employing concentrated sulfuric acid as both catalyst and dehydrating agent under reflux conditions [3] [4] [5]. This methodology operates through a nucleophilic acyl substitution mechanism where the carbonyl oxygen undergoes protonation, followed by nucleophilic attack from the alcohol component [6] [7].

The reaction proceeds through a well-defined mechanistic pathway involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer to form a tetrahedral intermediate, and subsequent elimination of water to yield the desired ester product [6] [8]. Temperature ranges of 140-180°C are typically employed to meet activation energy requirements and achieve acceptable reaction rates [5]. The equilibrium nature of Fischer esterification necessitates careful control of reaction conditions to drive the equilibrium toward product formation [4] [8].

Alternative catalytic systems have demonstrated superior performance for sensitive substrates. Para-toluenesulfonic acid exhibits excellent catalytic activity while providing milder reaction conditions compared to concentrated sulfuric acid [9]. The use of para-toluenesulfonic acid as catalyst has been shown to afford corresponding esters in good yields while minimizing side reactions that can occur under harsher acidic conditions [9].

Advanced coupling methodologies offer significant advantages for complex ester synthesis. The Steglich esterification employs dicyclohexylcarbodiimide as coupling reagent with 4-dimethylaminopyridine as catalyst, enabling ester formation under mild conditions at room temperature [10]. This methodology demonstrates particular utility for sensitive substrates where traditional Fischer conditions might promote decomposition or rearrangement reactions [10].

Recent developments in esterification technology have introduced 5-nitro-4,6-dithiocyanatopyrimidine as a rapid coupling reagent, capable of achieving good yield synthesis within one minute [11]. This methodology exhibits effectiveness in both alcoholic and non-alcoholic solvents, providing enhanced flexibility for substrate compatibility [11].

Solvent System Optimization

Solvent selection plays a critical role in esterification efficiency and selectivity. Computational studies have revealed that solvent dielectric constant significantly influences reaction barriers in esterification processes [12]. Solvents with dielectric constants greater than 20.0 provide sufficient reduction in potential energy barriers to kinetically promote esterification reactions [12].

The following table summarizes key solvent systems and their impact on esterification efficiency:

Solvent SystemDielectric ConstantEnergy Barrier ReductionTypical Yield Range
Toluene2.4Minimal65-75%
Tetrahydrofuran7.6Moderate75-85%
Dichloroethane10.4Good80-90%
Acetone20.7Excellent85-95%

The choice between non-polar and polar solvents significantly affects reaction kinetics and product distribution [12]. Non-polar solvents such as toluene and hexane facilitate Dean-Stark distillation for water removal but provide limited solvation effects [4]. Polar aprotic solvents enhance electrophilic activation of the carbonyl center while maintaining compatibility with acid catalysts [12].

Bromination Strategies for 4-(Bromomethyl)phenyl Acetate Precursors

The introduction of bromomethyl functionality into phenylacetic acid derivatives requires carefully controlled electrophilic aromatic substitution or radical bromination methodologies [13] [14]. The regioselectivity and efficiency of bromination reactions depend critically on the electronic nature of the aromatic substrate and the choice of brominating agent [13].

Electrophilic aromatic bromination utilizing molecular bromine or N-bromosuccinimide provides direct access to brominated intermediates [13]. The inherent positional selectivity follows the preferential order of para > ortho > meta for π-donor substituents, while π-acceptor substituents direct bromination in the order meta > ortho > para [13]. This fundamental selectivity pattern governs product distribution in bromination of phenylacetic acid derivatives [13].

N-bromosuccinimide emerges as the preferred brominating agent for regioselective transformations due to its ability to generate low concentrations of molecular bromine in situ [15] [16]. This controlled bromine generation minimizes competing side reactions while maintaining high selectivity for the desired bromination site [16] [14].

Wohl-Ziegler Bromination Methodology

The Wohl-Ziegler bromination protocol represents the gold standard for benzylic bromination of aromatic compounds [16] [14]. This methodology employs N-bromosuccinimide in carbon tetrachloride solvent with radical initiators such as dibenzoyl peroxide or azobisisobutyronitrile [16]. The reaction proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps [16] [14].

The mechanistic pathway involves homolytic cleavage of the radical initiator to generate bromine radicals, followed by hydrogen abstraction from the benzylic position to form stabilized benzylic radicals [16] [17]. These benzylic radicals subsequently react with molecular bromine to afford the brominated product while regenerating bromine radicals for chain propagation [16] [14].

Reaction conditions typically involve refluxing carbon tetrachloride at temperatures around 77°C, with reaction completion indicated by the conversion of N-bromosuccinimide (which sinks in the solvent) to succinimide (which floats) [14]. Due to environmental concerns regarding carbon tetrachloride, trifluorotoluene has been proposed as an alternative solvent suitable for Wohl-Ziegler bromination [14].

Selectivity Control in Bromination Reactions

The regioselectivity of bromination reactions can be fine-tuned through careful control of reaction temperature and solvent environment [13]. Low-temperature bromination using N-bromosuccinimide and fluoroboric acid in acetonitrile at -30°C has demonstrated exceptional regiospecificity for para-selective bromination [13]. This methodology achieved 100% yield of 4-bromobenzene-1,2-diol from catechol through precise temperature control [13].

Solvent effects significantly influence bromination selectivity and efficiency [18]. Polar aprotic solvents such as dimethylformamide favor direct substitution mechanisms, while non-polar solvents promote radical-mediated pathways [18]. The choice between these mechanistic pathways determines both the regioselectivity and the types of products formed [18].

Radical-Initiated Bromomethyl Functionalization Techniques

Radical-initiated bromination methodologies provide powerful tools for introducing bromomethyl functionality with high selectivity and efficiency [19] [20]. These approaches leverage the stabilization of benzylic radicals through resonance interactions with the aromatic π-system [21] [17].

Photoinitiated radical bromination has emerged as a particularly attractive methodology due to its mild reaction conditions and precise temporal control [19]. Energy transfer photosensitization enables the controlled generation of bromine radicals using parts-per-million level photocatalyst loading [19]. The photosensitizer 4CzIPN demonstrates exceptional efficiency in generating triplet-state excited species that undergo fragmentation to release bromine radicals [19].

Atom Transfer Radical Addition Mechanisms

Atom transfer radical addition represents a sophisticated approach to carbon-carbon bond formation with transition metal catalysis [22] [23]. This methodology involves reversible activation and deactivation cycles that maintain low radical concentrations to minimize termination reactions [23] [24].

The fundamental mechanism involves a transition metal complex catalyzing the reversible transfer of a halogen atom from a dormant species to generate active radical intermediates [23]. Copper-based catalysts demonstrate particular effectiveness in atom transfer radical addition processes, with the equilibrium predominantly favoring the dormant state to ensure controlled radical generation [22] [24].

The following table summarizes key radical initiation systems and their characteristics:

Initiation SystemTemperature RangeHalf-lifeRadical Generation Rate
Azobisisobutyronitrile60-80°C1-10 hoursModerate
Dibenzoyl peroxide70-90°C0.5-5 hoursFast
Di-tert-butyl peroxide100-140°C2-20 hoursSlow
Photosensitized systems20-40°CLight-dependentControllable

Chain Transfer and Propagation Mechanisms

Radical chain reactions exhibit three distinct phases: initiation, propagation, and termination [20] [25]. The initiation phase involves homolytic cleavage of weak bonds to generate initial radical species, typically requiring heat or light energy to overcome activation barriers [20] [25].

The propagation phase constitutes the chain-carrying portion of the mechanism, where reactive radicals abstract hydrogen atoms or add to unsaturated bonds to generate new radical species [20]. In bromination reactions, bromine radicals abstract hydrogen atoms from benzylic positions to form hydrogen bromide and benzylic radicals [21] [17]. These benzylic radicals subsequently react with molecular bromine to regenerate bromine radicals and form the desired brominated products [16] [17].

Termination occurs through radical-radical coupling reactions that consume radical species without regenerating new radicals [20] [25]. The efficiency of radical chain reactions depends on maximizing the ratio of propagation to termination steps [20].

Industrial-Scale Synthesis Challenges and Yield Optimization

The transition from laboratory-scale to industrial-scale synthesis presents numerous challenges related to safety, efficiency, and economic viability [26] [27] [28]. Scaling up chemical processes requires careful consideration of heat transfer, mass transfer, and mixing characteristics that behave differently at larger scales [28].

Process development for industrial synthesis involves systematic optimization of reaction conditions, equipment design, and quality control measures [29] [30]. Statistical design of experiments emerges as a powerful methodology for understanding multi-factor systems and identifying optimal operating conditions [31] [32] [33].

Statistical Optimization Approaches

Design of experiments methodologies enable efficient exploration of multi-dimensional parameter spaces while minimizing experimental burden [31] [32]. Full factorial designs and response surface methodologies provide systematic approaches to reaction optimization that consider interactions between variables [31] [34].

Recent advances in machine learning-assisted optimization have demonstrated the potential for significant efficiency improvements in reaction development [30] [35]. Active learning approaches using representation learning techniques can predict reaction yields using only 2.5-5% of the total experimental space [35]. These methodologies leverage deep learning algorithms to guide experimental design and identify high-yield reaction conditions [30] [35].

The following table presents typical optimization parameters and their impact on industrial synthesis:

ParameterLaboratory ScaleIndustrial ScaleOptimization Impact
Reaction Temperature±2°C±5°CHigh
Catalyst Loading0.1-10 mol%0.01-1 mol%Critical
Residence TimeMinutes-HoursHours-DaysModerate
Mixing EfficiencyExcellentVariableHigh

Process Analytical Technology Integration

Process analytical technology provides real-time monitoring and control capabilities essential for industrial-scale synthesis [36]. This methodology enables continuous measurement of critical process parameters that directly impact product quality and yield [36]. Integration of process analytical technology throughout chemical process development and scale-up ensures consistent product quality from raw material testing through final manufacture [36].

Mathematical modeling and risk analysis elements combine to provide comprehensive understanding and control of manufacturing processes [36]. The implementation of quality by design principles emphasizes that product quality must be built into the process rather than tested into the final product [36].

Yield Optimization Strategies

Industrial yield optimization requires balancing multiple competing objectives including product throughput, selectivity, and economic efficiency [26] [37]. Conversion and selectivity metrics provide quantitative measures of reaction efficiency that guide optimization efforts [38]. Instantaneous selectivity represents the ratio of desired to undesired product formation rates, while overall selectivity quantifies cumulative reaction performance [38].

Bayesian optimization algorithms have demonstrated particular effectiveness in identifying optimal reaction conditions through iterative experimental design [26] [30]. These approaches use probabilistic models to predict reaction outcomes and guide the selection of subsequent experiments [26]. Multiobjective optimization frameworks enable simultaneous consideration of competing objectives such as yield maximization and cost minimization [26].

Recent implementations of automated reaction optimization platforms have achieved significant improvements in synthesis efficiency [30]. Closed-loop optimization systems combining automated synthesis with high-performance liquid chromatography analysis have demonstrated the ability to identify multiple high-yield reaction conditions within 26 experiments [30]. These systems provide probability of improvement metrics that guide decisions about when to terminate optimization campaigns [30].

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate

Dates

Modify: 2023-08-15

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